3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
CAS No.: 1058423-34-9
Cat. No.: VC11949065
Molecular Formula: C22H22N4O4
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058423-34-9 |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H22N4O4/c1-16-4-6-17(7-5-16)18-13-20(27)26(15-23-18)14-21(28)24-8-10-25(11-9-24)22(29)19-3-2-12-30-19/h2-7,12-13,15H,8-11,14H2,1H3 |
| Standard InChI Key | OHBBOXDMTNLWQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
IUPAC Name
The IUPAC name of the compound is 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.
Molecular Formula
The molecular formula of the compound is C18H20N4O4.
Molecular Weight
The molecular weight is 356.38 g/mol.
Structural Features
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The compound contains a dihydropyrimidinone core, which is often associated with biological activity.
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It has a furan ring attached via a piperazine linker, which may enhance its ability to interact with biological targets.
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A methyl-substituted phenyl group contributes to its hydrophobic character, potentially influencing its pharmacokinetics.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route could include:
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Formation of the dihydropyrimidinone core through a Biginelli reaction involving an aldehyde, urea, and a β-ketoester.
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Coupling of the furan-2-carbonyl group to piperazine via an amide bond.
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Introduction of the oxoethyl linker through acylation reactions.
Medicinal Chemistry
Compounds with similar structures often exhibit pharmacological properties such as:
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Antimicrobial activity: The presence of a furan ring and piperazine moiety can enhance interactions with bacterial or fungal enzymes.
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Anticancer potential: The dihydropyrimidinone scaffold is known for cytotoxic activity against various cancer cell lines.
Spectroscopic Characterization
For compounds like this, typical characterization methods include:
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NMR Spectroscopy: To confirm the structure and substitution pattern.
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Mass Spectrometry (MS): To verify molecular weight and purity.
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IR Spectroscopy: To identify functional groups such as carbonyls and amides.
Solubility and Stability
The compound's solubility in water or organic solvents and its stability under physiological conditions are critical for drug development.
Biological Activity Studies
While specific data for this compound is not available, related compounds have been studied for:
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Antibacterial Activity: Tested against Gram-positive and Gram-negative bacteria using agar diffusion or broth dilution methods.
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Antifungal Activity: Evaluated against common fungal pathogens like Candida albicans.
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Cytotoxicity Assays: Screening for anticancer activity using cell viability assays (e.g., MTT or IC50 determination).
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